molecular formula C23H20BrNO2 B2556811 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850904-10-8

5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2556811
CAS No.: 850904-10-8
M. Wt: 422.322
InChI Key: IRJDROGHUIYGSC-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a tetrahydroisoquinoline derivative characterized by a benzyloxy group at the 5-position and a 4-bromophenylmethyl substituent at the 2-position of the isoquinolinone core. Its molecular formula is C${23}$H${18}$BrNO$_2$, with a molecular weight of 420.27 g/mol. The benzyloxy group contributes aromatic bulk and lipophilicity, while the 4-bromo substituent introduces steric and electronic effects due to bromine’s high atomic mass and electron-withdrawing nature.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJDROGHUIYGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group, typically using benzyl chloride and a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through various methods including:

  • Mannich Reaction : This involves the condensation of a tetrahydroisoquinoline derivative with formaldehyde and an amine to yield the desired compound.
  • Substitution Reactions : The introduction of the benzyloxy and bromophenyl groups can be achieved through nucleophilic substitution reactions.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound .

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

a. MAO-B Inhibition

Recent studies have indicated that derivatives related to this compound show significant inhibitory activity against monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases such as Parkinson's disease. For instance:

  • A related compound demonstrated an IC50 value of 0.062 µM against MAO-B, indicating potent inhibitory action .
  • The mechanism of inhibition was found to be competitive and reversible, which is favorable for therapeutic applications .

b. Neuroprotective Effects

The neuroprotective properties of this class of compounds are attributed to their ability to inhibit oxidative stress and neuroinflammation. For example:

  • Compounds exhibiting antioxidant effects can prevent neuronal damage in models of neurodegeneration.
  • Neuroprotective assays have shown that certain derivatives can significantly reduce cell death in neuronal cultures exposed to toxic agents .

Therapeutic Potential

Given its biological profile, this compound holds promise for various therapeutic applications:

a. Treatment of Neurodegenerative Diseases

The inhibition of MAO-B along with neuroprotective effects positions this compound as a potential therapeutic agent for conditions such as:

  • Parkinson's Disease : Due to its ability to modulate neurotransmitter levels and protect neurons from oxidative damage.

b. Antioxidant Applications

Compounds with antioxidant properties are beneficial in preventing cellular damage caused by free radicals. This application extends beyond neuroprotection into areas such as:

  • Cardiovascular Health : By reducing oxidative stress in cardiovascular tissues.
  • Cancer Therapy : As adjuncts to conventional therapies by protecting normal cells from oxidative damage during treatment.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Study ReferenceFindings
Synthesized compounds showed good yields and characterized by NMR and mass spectrometry.
Demonstrated potent MAO-B inhibition with promising neuroprotective effects in vitro.
Investigated the structural analogs for enhanced pharmacological profiles against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromophenyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituent at 5-Position Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Evidence ID
5-(Benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one Benzyloxy (C$6$H$5$CH$_2$O) 4-Bromophenylmethyl (4-Br-C$6$H$4$-CH$_2$) C${23}$H${18}$BrNO$_2$ 420.27 -
5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one 2-Chlorophenylmethoxy 3-Methylphenylmethyl C${24}$H${20}$ClNO$_2$ 389.88
2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one 2-Oxo-2-pyrrolidin-1-ylethoxy 4-Bromophenylmethyl C${23}$H${23}$BrN$2$O$3$ 455.35

Substituent-Driven Property Differences

Electronic and Steric Effects

  • Target Compound vs. Compound: The 4-bromo substituent in the target compound is more electron-withdrawing and sterically bulky compared to the 3-methyl group in ’s analogue. Bromine’s larger atomic radius (185 pm vs. The 2-chlorophenylmethoxy group in introduces ortho-substitution, which could disrupt planarity and reduce π-π stacking interactions compared to the unsubstituted benzyloxy group in the target compound .

Solubility and Lipophilicity

  • Target Compound vs. Compound: The benzyloxy group in the target compound is highly lipophilic (predicted logP ≈ 4.5), whereas ’s 2-oxo-pyrrolidinylethoxy substituent introduces polar amide and ketone functionalities, likely reducing logP (estimated logP ≈ 3.2) and improving aqueous solubility .

Hypothetical Pharmacological Implications

  • Bromine vs. Chlorine/Methyl : The 4-bromo group’s electron-withdrawing nature could stabilize charge-transfer interactions in biological targets, whereas methyl or chlorine substituents might prioritize hydrophobic interactions .
  • Oxygen-Containing Substituents: The benzyloxy group’s aromaticity may favor CNS penetration, while ’s pyrrolidinone-ethoxy group could direct the compound toward peripheral targets due to increased polarity .

Biological Activity

The compound 5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20_{20}H22_{22}BrN1_{1}O2_{2}
  • Molecular Weight : 373.30 g/mol
  • Key Functional Groups : Tetrahydroisoquinoline core, benzyloxy group, and a bromophenyl substituent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit notable antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi.

  • Case Study : A derivative of tetrahydroisoquinoline with a benzyloxy group showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives has been explored extensively. These compounds are believed to induce apoptosis in cancer cells through various mechanisms.

  • Research Findings : Studies indicate that the compound can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately 15 µM and 20 µM respectively .
Cell LineIC50 (µM)
MCF-715
HeLa20

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been investigated for their neuroprotective effects. These compounds may exhibit protective actions against neurodegenerative diseases by modulating neurotransmitter systems.

  • Mechanism : The neuroprotective activity is attributed to the inhibition of oxidative stress and modulation of apoptotic pathways in neuronal cells. In vitro studies have shown that the compound reduces reactive oxygen species (ROS) levels in neuronal cultures .

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